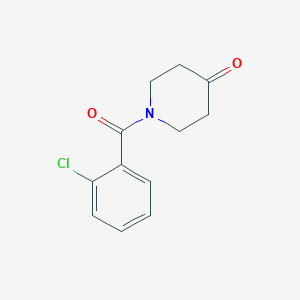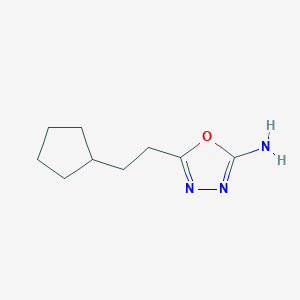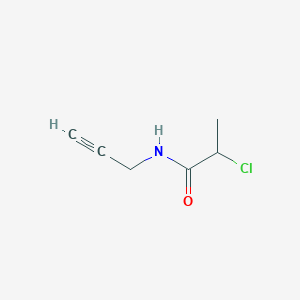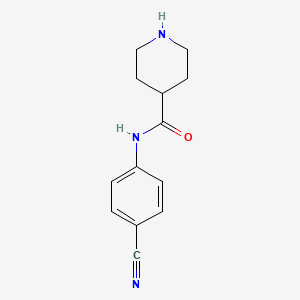
3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
説明
科学的研究の応用
Synthesis and Crystal Structure
The compound has been utilized in synthetic chemistry to explore crystal structures and synthesis pathways. For instance, Xu Liang (2009) synthesized a compound by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, analyzing its crystal structure to understand the spatial arrangements and molecular interactions within the crystal lattice, emphasizing the role of intermolecular hydrogen bonding in stabilizing the structure (Xu Liang, 2009).
Metal-Organic Frameworks (MOFs)
Fluorinated bis(triazole) ligands, including derivatives of the specified compound, have been applied in the creation of novel metal-organic frameworks (MOFs). These MOFs exhibit diverse supramolecular architectures and have shown potential in bactericidal activities against various bacterial strains, showcasing the compound's utility in developing materials with antimicrobial properties (Zhihui Zhang et al., 2014).
Coordination Polymers for Luminescence
In the realm of materials science, specifically in the synthesis of luminescent materials, derivatives of 3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile have been used to create coordination polymers with d^10 metals. These materials exhibit strong blue luminescence emissions in the solid state at room temperature, which could have applications in optics and electronics (Sheng‐Chun Chen et al., 2019).
Antimicrobial Activities
The triazole core, a feature of the compound , has been incorporated into molecules designed to assess antimicrobial efficacy. A series of derivatives were synthesized and evaluated for their potential as antimicrobial agents, indicating the broader relevance of the compound's structural motif in contributing to bioactive compounds (Amal Al‐Azmi & H. Mahmoud, 2020).
Corrosion Inhibition
Triazole derivatives, including those structurally related to this compound, have been investigated for their efficacy as corrosion inhibitors on mild steel in acidic media. Their performance has been assessed through various techniques, revealing the compound's potential in industrial applications to protect metals from corrosion (Turuvekere K. Chaitra et al., 2015).
Safety and Hazards
特性
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-10-3-8(4-12)1-2-9(10)5-15-7-13-6-14-15/h1-3,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTQLSOPBOQQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)




![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)
